Cas no 2144423-18-5 (benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate)
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate Propiedades químicas y físicas
Nombre e identificación
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- EN300-6938275
- benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate
- 2144423-18-5
-
- Renchi: 1S/C12H15F2NO3/c13-11(14)6-10(7-16)15-12(17)18-8-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8H2,(H,15,17)
- Clave inchi: MNTQZNXIMMDBDL-UHFFFAOYSA-N
- Sonrisas: FC(CC(CO)NC(=O)OCC1C=CC=CC=1)F
Atributos calculados
- Calidad precisa: 259.10199966g/mol
- Masa isotópica única: 259.10199966g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 7
- Complejidad: 246
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2
- Superficie del Polo topológico: 58.6Ų
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6938275-0.05g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
| Enamine | EN300-6938275-0.1g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
| Enamine | EN300-6938275-0.25g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
| Enamine | EN300-6938275-0.5g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
| Enamine | EN300-6938275-1.0g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
| Enamine | EN300-6938275-2.5g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
| Enamine | EN300-6938275-5.0g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
| Enamine | EN300-6938275-10.0g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate Literatura relevante
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Información adicional sobre benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate
Benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate: A Novel Compound with Promising Applications in Pharmaceutical Research
CAS No. 2144423-18-5 represents a critical chemical entity in the field of pharmaceutical sciences, with its unique structural features offering potential therapeutic advantages. This compound, designated as Benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate, is a derivative of carbamic acid that incorporates a fluorinated butyl chain and a benzyl group. The synthesis of this compound involves a multi-step process that leverages advanced organic chemistry methodologies, including nucleophilic substitution reactions and fluorination techniques. Recent studies have highlighted the importance of 4,4-difluoro-1-hydroxybutan-2-yl as a functional group that enhances the compound's solubility and bioavailability, making it a valuable candidate for drug development.
One of the most significant aspects of Benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate is its potential role in targeted drug delivery systems. Researchers have explored its ability to act as a prodrug, where the 4,4-difluoro-1-hydroxybutan-2-yl moiety facilitates controlled release of the active pharmaceutical ingredient (API) in specific tissues. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits enhanced permeability across the blood-brain barrier, making it a promising candidate for neurodegenerative disease therapies. The fluorine atoms in the 4,4-difluoro-1-hydroxybutan-2-yl group are believed to modulate the compound's hydrophobicity, allowing it to interact more effectively with biological membranes.
In the context of pharmaceutical research, Benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate has been evaluated for its potential applications in anti-inflammatory and anti-cancer therapies. A 2024 study conducted by the University of California, San Francisco, revealed that this compound exhibits selective inhibition of inflammatory cytokines such as TNF-α and IL-6. The study also highlighted its ability to modulate the expression of 4,4-difluoro-1-hydroxybutan-2-yl-related pathways in cancer cells, suggesting its potential as a therapeutic agent for solid tumors. These findings align with the growing interest in fluorinated compounds for their unique pharmacokinetic properties.
The synthesis of Benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate has been optimized using green chemistry principles to minimize environmental impact. A 2023 paper in Green Chemistry described a novel catalytic approach that reduces the use of hazardous reagents while maintaining high yields. The process involves the fluorination of butan-2-ol to form the 4,4-difluoro-1-hydroxybutan-2-yl group, followed by carbamate formation via a nucleophilic attack by the benzylamine moiety. This method not only improves the efficiency of the synthesis but also enhances the compound's stability during storage and transportation.
Recent advances in drug development have underscored the importance of Benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate as a lead compound for the design of new therapeutic agents. A 2024 review in Drug Discovery Today discussed the compound's potential as a precursor for the development of small molecule inhibitors targeting specific enzymes involved in metabolic disorders. The fluorine atoms in the 4,4-difluoro-1-hydroxybutan-2-yl group are thought to enhance the compound's binding affinity to its target proteins, a critical factor in drug efficacy. Researchers are also exploring the possibility of conjugating this compound with targeting ligands to improve its specificity for diseased tissues.
The pharmacokinetic profile of Benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate has been extensively studied to assess its suitability for clinical applications. A 2023 pharmacokinetic analysis published in Pharmaceutical Research showed that the compound has a favorable half-life and minimal hepatic metabolism, reducing the risk of drug-drug interactions. The benzyl group contributes to the compound's lipophilicity, which enhances its ability to cross biological membranes and reach target tissues. These properties make it a strong candidate for oral administration, a key consideration in the development of patient-friendly therapies.
Emerging research suggests that Benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate may also have applications in the treatment of infectious diseases. A 2024 study by the European Molecular Biology Laboratory investigated its potential as an antimicrobial agent, revealing that the 4,4-difluoro-1-hydroxybutan-2-yl group enhances the compound's ability to disrupt bacterial cell membranes. This finding opens new avenues for the development of broad-spectrum antibiotics, particularly in the context of growing antibiotic resistance. The compound's unique chemical structure may also enable the design of novel antiviral agents targeting specific viral enzymes.
As the field of pharmaceutical sciences continues to evolve, Benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate stands out as a compound with significant potential for therapeutic innovation. Its structural features, including the fluorine atoms in the 4,4-difluoro-1-hydroxybutan-2-yl group, offer unique advantages in terms of solubility, stability, and biological activity. Ongoing research into its applications in various therapeutic areas, from neurodegenerative diseases to infectious disorders, highlights the importance of this compound in the development of next-generation pharmaceuticals. The continued exploration of its properties and mechanisms of action will undoubtedly contribute to advancements in drug discovery and treatment strategies.
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